![molecular formula C8H19Br3N4 B11926016 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide](/img/structure/B11926016.png)
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of two aminoethyl groups and a methyl group attached to the imidazolium ring, along with bromide and dihydrobromide anions .
Vorbereitungsmethoden
The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Chemischer Reaktionen
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique chemical properties.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide can be compared with other imidazolium-based compounds, such as:
1,3-Bis(2-hydroxyethyl)-imidazolium chloride: Known for its use in ionic liquids and as a solvent.
1-butyl-2,3,4,5-tetramethylimidazolium bromide: Used in various industrial applications due to its thermal stability.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C8H19Br3N4 |
---|---|
Molekulargewicht |
410.98 g/mol |
IUPAC-Name |
2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;dihydrobromide |
InChI |
InChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1 |
InChI-Schlüssel |
YVDQEGQPEFRXDG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.